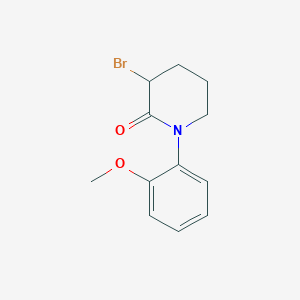

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one

Vue d'ensemble

Description

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is a chemical compound with the formula C12H14BrNO2. It has a molecular weight of 284.15 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is 1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one are not well documented in the available literature. The compound has a molecular weight of 284.15 .Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Biocatalysis .

Comprehensive and Detailed Summary of the Application

“(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol” ((S)-1b), which is derived from “3-Bromo-1-(2-methoxyphenyl)piperidin-2-one”, is a key precursor for the synthesis of Lusutrombopag . Lusutrombopag is a medication used to treat thrombocytopenia (low platelet count).

Detailed Description of the Methods of Application or Experimental Procedures

The bioreduction of “1-(3′-bromo-2′-methoxyphenyl)ethanone” (1a) offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of 1a to (S)-1b . Furthermore, a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .

Thorough Summary of the Results or Outcomes Obtained

The Km and kcat of recombinant NoCR towards 1a were 0.66 mmol/L and 7.5 s-1, and the catalytic efficiency kcat/Km was 11.3 mmol/s.L . Meanwhile, NoCR showed high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring, indicating that NoCR is a valuable biocatalyst with potential practical applications .

Synthesis of Antidepressant Molecules

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Comprehensive and Detailed Summary of the Application

“3-Bromo-1-(2-methoxyphenyl)piperidin-2-one” is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Depression is a common mood disorder triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules involves various metal-catalyzed reactions . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Thorough Summary of the Results or Outcomes Obtained

The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Protodeboronation of Pinacol Boronic Esters

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

“3-Bromo-1-(2-methoxyphenyl)piperidin-2-one” is used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .

Detailed Description of the Methods of Application or Experimental Procedures

The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound . This sequence allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Thorough Summary of the Results or Outcomes Obtained

The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B . Organoboron compounds are highly valuable building blocks in organic synthesis .

Synthesis of Anti-Cancer Molecules

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Comprehensive and Detailed Summary of the Application

“3-Bromo-1-(2-methoxyphenyl)piperidin-2-one” is used in the synthesis of anti-cancer molecules through metal-catalyzed procedures . Cancer is a group of diseases characterized by the uncontrolled growth and spread of abnormal cells .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of anti-cancer molecules involves various metal-catalyzed reactions . Key structural motifs included in anti-cancer drugs such as alkylating agents, antimetabolites, and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Thorough Summary of the Results or Outcomes Obtained

The development of novel anti-cancer drugs that have a quick onset, low side effects, with enhanced therapeutic function is a significant area of study in the discipline . Anti-cancer drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe cancer .

Synthesis of Anti-Inflammatory Molecules

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Comprehensive and Detailed Summary of the Application

“3-Bromo-1-(2-methoxyphenyl)piperidin-2-one” is used in the synthesis of anti-inflammatory molecules through metal-catalyzed procedures . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of anti-inflammatory molecules involves various metal-catalyzed reactions . Key structural motifs included in anti-inflammatory drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Thorough Summary of the Results or Outcomes Obtained

The development of novel anti-inflammatory drugs that have a quick onset, low side effects, with enhanced therapeutic function is a significant area of study in the discipline . Anti-inflammatory drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe inflammation .

Propriétés

IUPAC Name |

3-bromo-1-(2-methoxyphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCFZNURRJDAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCCC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)

![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)